![molecular formula C21H30N2O3 B2739878 3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921868-25-9](/img/structure/B2739878.png)
3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide” is a chemical compound with a complex structure. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Unfortunately, I do not have access to specific synthetic procedures for this compound. However, it likely requires skilled organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl ring, an oxazepine ring, and various substituents. The cyclopentyl ring contributes to the rigidity of the molecule, while the oxazepine ring introduces additional heteroatoms. The presence of the 4-oxo group suggests potential reactivity.
Chemical Reactions Analysis
Without specific data on its reactivity, we can only speculate about potential chemical reactions. However, considering the functional groups present, it may undergo nucleophilic or electrophilic reactions, ring-opening reactions, or oxidation/reduction processes.
Mechanism of Action
Unfortunately, there is no available information on the mechanism of action for this compound. Further research would be needed to understand its biological or chemical effects.
Physical and Chemical Properties Analysis
Again, without experimental data, we can’t provide precise physical properties. However, we can infer that it is likely a solid at room temperature due to its complex structure. Its solubility, melting point, and boiling point would depend on the specific functional groups.
Safety and Hazards
Future Directions
Research on this compound could focus on:
- Biological Activity : Investigate its potential as a drug candidate or its effects on biological systems.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structural Elucidation : Use advanced techniques (NMR, X-ray crystallography) to confirm its structure.
- Computational Studies : Predict its properties using quantum chemistry calculations.
Keep in mind that further studies are necessary to fully understand this compound’s properties and potential applications.
Scientific Research Applications
Benzoxazepine Derivatives in Scientific Research
Benzoxazepines and their derivatives are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities and potential applications in drug development. These compounds often feature in research focused on the synthesis of novel pharmacological agents, exploring their antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Applications
Synthesis and Crystal Structure : One study describes the synthesis of a novel fused oxazapolycyclic skeleton, dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, which is a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines. This nonplanar oxazapolyheterocycle exhibited strong blue emission in dichloromethane, suggesting potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) or fluorescent markers (Petrovskii et al., 2017).
Pharmacological Activities : Another study highlights the synthesis and biological evaluation of benzoxazepine derivatives as antimicrobial and anti-inflammatory agents. The research indicates that certain synthesized compounds exhibited notable antibacterial and antifungal activities, as well as anti-inflammatory properties, pointing towards their potential utility in developing new therapeutic agents (Kendre et al., 2015).
properties
IUPAC Name |
3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-4-23-17-11-10-16(13-18(17)26-14-21(2,3)20(23)25)22-19(24)12-9-15-7-5-6-8-15/h10-11,13,15H,4-9,12,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMQOUHMJMPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


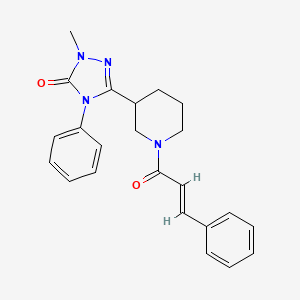

![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)
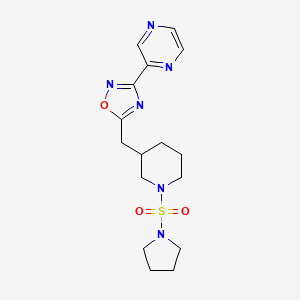
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
![Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2739805.png)
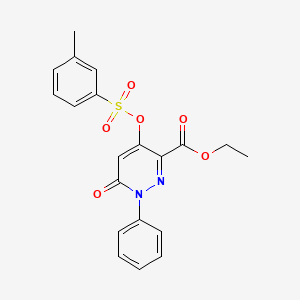
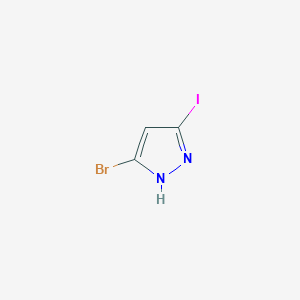
![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)

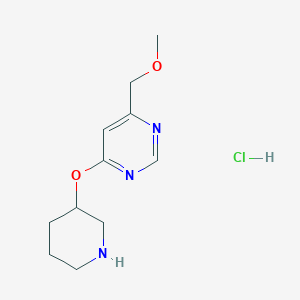
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)